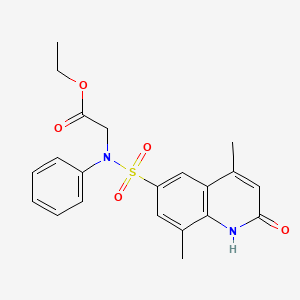

![molecular formula C14H15N7O B2875391 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-5-甲基吡嗪-2-甲酰胺 CAS No. 2034558-07-9](/img/structure/B2875391.png)

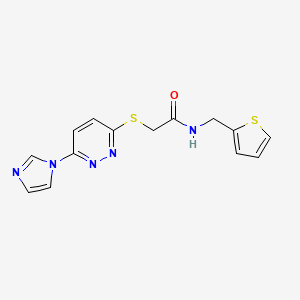

N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-5-甲基吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been studied due to their valuable biological properties . They have been reported to possess herbicidal, antifungal, antitubercular, and antibacterial activities . Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and they can be used for the treatment of Alzheimer’s disease and insomnia .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a subtype of bioisosteric purine analogs . The structure of these compounds can be confirmed by IR, 1H-NMR, MS and elemental analysis .Chemical Reactions Analysis

The reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .科学研究应用

Cancer Research

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is part of the compound , is widely used in the design of anticancer agents . Specifically, derivatives of this compound have shown promising antiproliferative activities against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7 . The compound can inhibit the growth and colony formation of these cells .

Suppression of ERK Signaling Pathway

The compound has shown significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This makes it a potential candidate for research in diseases where the ERK signaling pathway plays a crucial role.

Cell Cycle Regulation

The compound has been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells . This suggests potential applications in the study of cell cycle regulation and apoptosis.

Antimicrobial Research

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also present in important structures in agriculture and medicinal chemistry, such as antibacterial and antifungal agents . This suggests potential applications in antimicrobial research.

Antiviral Research

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is used in the design of antiviral agents . This suggests potential applications in antiviral research.

Antiparasitic Research

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is used in the design of antiparasitic agents . This suggests potential applications in antiparasitic research.

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the ERK signaling pathway . By inhibiting CDK2, it results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to downstream effects, including the induction of cell apoptosis and G2/M phase arrest .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of these cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within HCT cells .

未来方向

属性

IUPAC Name |

5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10-5-17-12(7-16-10)13(22)15-4-2-3-11-6-18-14-19-9-20-21(14)8-11/h5-9H,2-4H2,1H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKFOCHFYFNRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

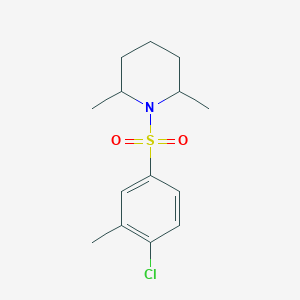

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)

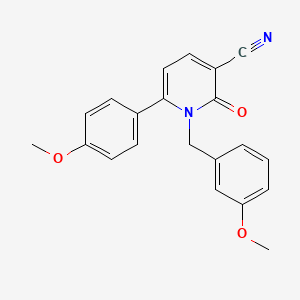

![N-(4-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2875309.png)

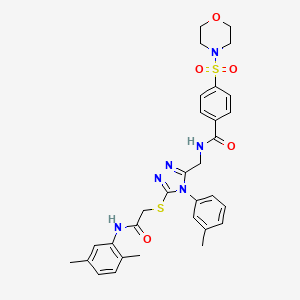

![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)

![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)

![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2875322.png)

![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)

![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)